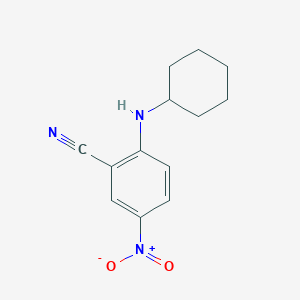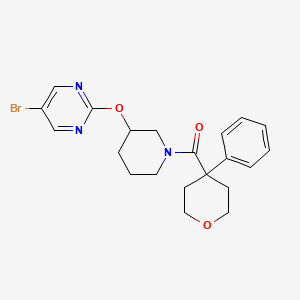
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C21H24BrN3O3 and its molecular weight is 446.345. The purity is usually 95%.
BenchChem offers high-quality (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
- The study by Gouhar and Raafat (2015) on the synthesis of related compounds explores the reactivity of certain intermediates with nucleophiles, leading to the formation of derivatives with potential anticancer properties. This indicates a methodology that could apply to synthesizing derivatives of the given compound for similar applications (Gouhar & Raafat, 2015).
- Ibrahim et al. (2002) discuss the conversion of related compounds under the influence of carbon nucleophiles, highlighting the compound's reactivity and potential for generating diverse derivatives with possibly significant biological activities (Ibrahim et al., 2002).
Antimicrobial and Anticancer Activities
- Karthik et al. (2021) provide insights into the structural, thermal, and optical properties of synthesized compounds, including their interactions and stability, which are crucial for developing pharmaceutical agents. Such characterizations could guide the development of derivatives of the given compound for specific medical applications (Karthik et al., 2021).
- The work by Mallesha and Mohana (2014) on the antimicrobial activity of derivatives indicates the potential for synthesizing compounds with significant antimicrobial properties, which could extend to derivatives of the given compound (Mallesha & Mohana, 2014).
Biological Screening and Applications
- Mumtaz et al. (2015) examine the antimicrobial and phytotoxic screening of pyrazoline derivatives, suggesting the utility of structural analogues in biological assays. These findings underscore the importance of structural diversity in enhancing biological activity, which could be relevant for the given compound (Mumtaz et al., 2015).
Structural and Theoretical Studies
- Darvishzad et al. (2019) focus on the synthesis of derivatives using a new dicationic Bronsted acidic ionic salt, demonstrating the efficiency and versatility of this method in organic synthesis. This approach could be applied to the synthesis of structurally related compounds, offering a pathway to explore the compound's potential applications in various fields (Darvishzad et al., 2019).
Propriétés
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3/c22-17-13-23-20(24-14-17)28-18-7-4-10-25(15-18)19(26)21(8-11-27-12-9-21)16-5-2-1-3-6-16/h1-3,5-6,13-14,18H,4,7-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBRNAZBYGZERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)OC4=NC=C(C=N4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

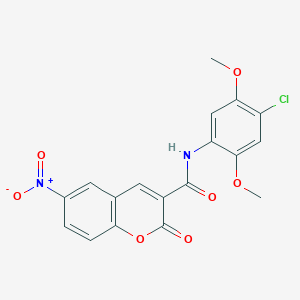

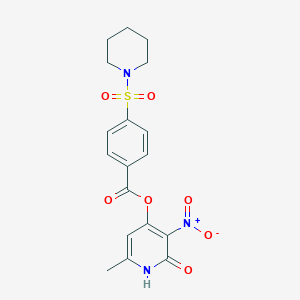
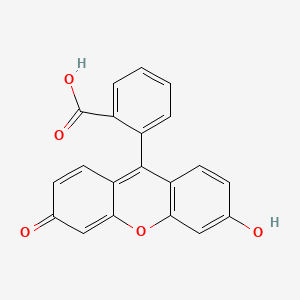
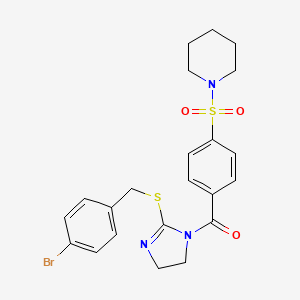
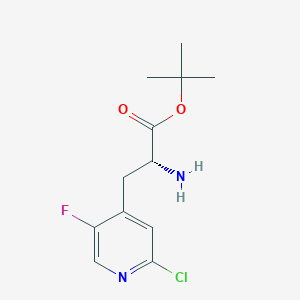
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)
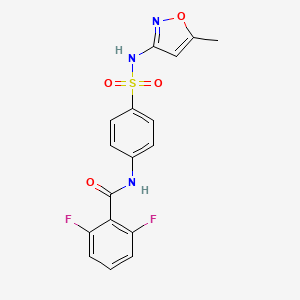
![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)
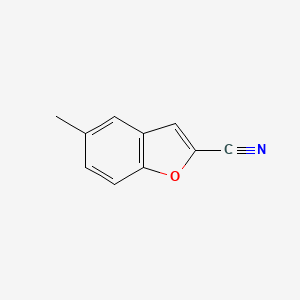
![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2360975.png)
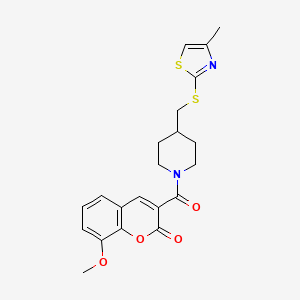
![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)
